Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 97347-28-9
VCID: VC20776097
InChI: InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Molecular Formula: C20H38N2O6
Molecular Weight: 402.5 g/mol

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester

CAS No.: 97347-28-9

Cat. No.: VC20776097

Molecular Formula: C20H38N2O6

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester - 97347-28-9

Specification

CAS No. 97347-28-9
Molecular Formula C20H38N2O6
Molecular Weight 402.5 g/mol
IUPAC Name tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Standard InChI InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1
Standard InChI Key UQLCKAUKONGSNZ-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Introduction

What is Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester?

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester is a protected derivative of L-lysine, a naturally occurring amino acid. It features two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities at the alpha and epsilon positions of the lysine. The molecular formula for Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester is C20H38N2O6, and it has a CAS number of 97347-28-9.

Synthesis

The synthesis of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester involves several steps to ensure the controlled protection of the amino groups. Traditional methods may lead to impurities, so novel processes use a p-anisaldehyde Schiff base intermediate to prepare differentially protected lysine derivatives .

Uses

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester serves multiple purposes in research and industry:

  • Peptide Synthesis: It is used for controlled incorporation into peptides and proteins during chemical synthesis. The Boc protecting groups ensure selective attachment of the lysine unit to the desired position in the peptide chain, preventing unwanted reactions with other amino acid side chains.

  • Chemical Modifications: The presence of Boc protecting groups allows for selective reactions that can facilitate further chemical modifications.

  • Drug Discovery: It is a valuable component in combinatorial chemistry and drug discovery.

Reactivity

Studies have focused on the interactions of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester with various reagents during peptide synthesis. Its reactivity profile allows it to engage in coupling reactions efficiently. Interaction studies often explore how modifications to the lysine side chain influence binding affinity and specificity in biological systems.

Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
Nalpha-Boc-LysineSingle Boc group on lysineSimpler structure; less steric hindrance
Nalpha,Nepsilon-DiBoc-LysineTwo Boc groups on lysineEnhanced stability; more complex deprotection
L-Lysine HydrochlorideUnprotected form of lysineHighly reactive; lacks protective groups
Nepsilon-Boc-LysineSingle Boc group on epsilon amineFocused reactivity on epsilon amine

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester stands out due to its dual protection strategy, which provides flexibility in synthetic applications while maintaining stability during reactions.

Other names

  • 97347-28-9

  • tert-Butyl (2S)-2,6-bis$$(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

  • tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate

  • Na,N?-Bis-boc-L-lysine tert-Butyl Ester

  • NA, NE-BIS-BOC-L-LYSINE TERT-BUTYL ESTER

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